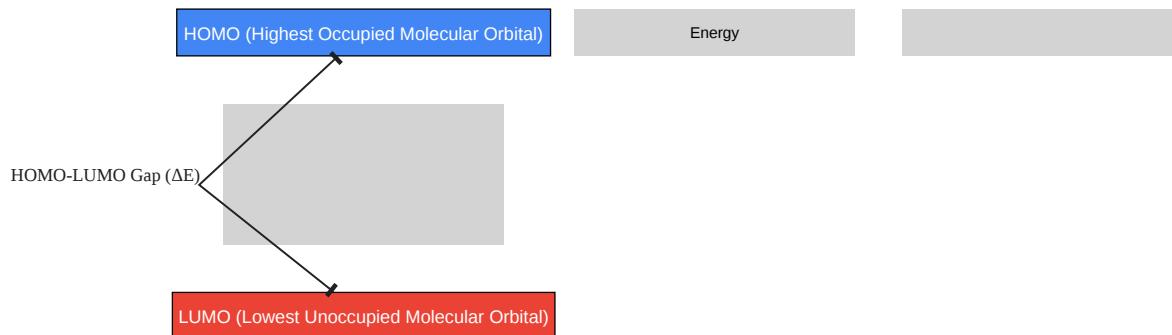


Introduction: Beyond a Simple Aromatic Hydrocarbon

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **O-Terphenyl**


Cat. No.: **B166444**

[Get Quote](#)

Ortho-terphenyl (o-terphenyl), with the chemical formula $C_{18}H_{14}$, is an aromatic hydrocarbon consisting of a central benzene ring substituted with two phenyl groups at the 1 and 2 positions.^{[1][2]} While structurally simple, its non-planar, twisted conformation resulting from steric hindrance between the adjacent phenyl groups gives rise to a unique set of electronic and photophysical properties.^{[3][4]} Unlike its more planar isomer, p-terphenyl, the reduced conjugation in **o-terphenyl** significantly influences its electronic behavior.^[5] This guide provides a comprehensive exploration of the core electronic properties of **o-terphenyl**, detailing the theoretical underpinnings, experimental characterization, and practical implications for its application in advanced materials and organic electronics.

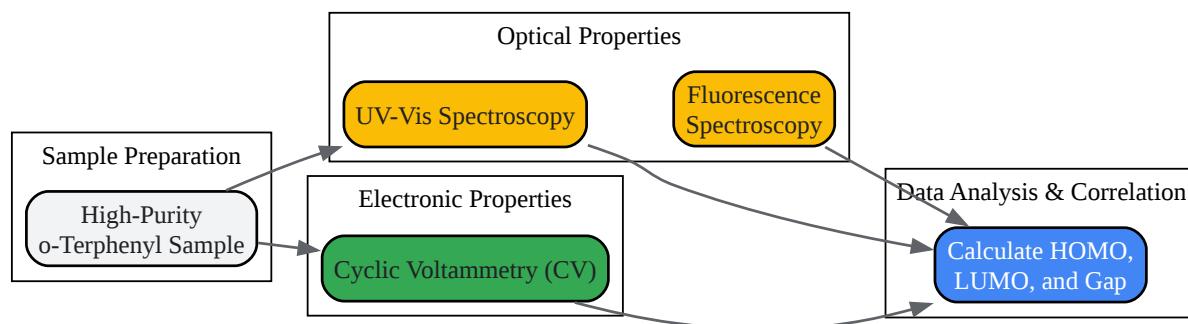
Molecular Structure: The Foundation of Electronic Behavior

The electronic properties of any molecule are intrinsically linked to its geometric structure. For **o-terphenyl**, the defining feature is the torsional (dihedral) angles between the plane of the central benzene ring and the two flanking phenyl rings. Steric repulsion forces the terminal rings to twist out of the plane of the central ring, resulting in a non-planar C_2 symmetry in its lowest energy state.^[3] This twisting disrupts the π -orbital overlap across the molecule, effectively reducing the extent of electronic conjugation compared to a hypothetical planar structure. This structural characteristic is the primary determinant of its electronic and photophysical landscape.

[Click to download full resolution via product page](#)

Caption: Energy level diagram illustrating the HOMO, LUMO, and the energy gap.

Charge Transport Properties


For applications in organic electronics, the ability of a material to transport charge carriers (electrons and holes) is paramount. [6] In disordered organic materials like glassy ***o*-terphenyl**, charge transport does not occur through delocalized bands as in crystalline inorganic semiconductors. Instead, it proceeds via a "hopping" mechanism, where charge carriers jump between localized states on adjacent molecules. [7] Charge Carrier Mobility (μ) is the key metric quantifying the efficiency of this process. It is defined as the drift velocity of charge carriers per unit of applied electric field. The performance of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is directly dependent on the charge carrier mobility of the constituent materials. [7][8] While specific mobility data for pure ***o*-terphenyl** is less common than for its *p*-terphenyl counterpart, its derivatives are actively studied for their charge transport characteristics, which are heavily influenced by molecular packing in the solid state and the electronic coupling between molecules. [9][10]

Experimental and Computational Characterization

A combination of electrochemical, spectroscopic, and computational methods is employed to elucidate the electronic properties of **o-terphenyl** and related materials.

Experimental Workflow: A Self-Validating System

The determination of electronic properties follows a rigorous workflow designed to ensure accuracy and reproducibility. Spectroscopic methods provide insights into optical transitions, while electrochemical techniques directly probe the frontier orbital energy levels.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental characterization of electronic properties.

Protocol Spotlight: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated. The causality is direct: the oxidation potential corresponds to the energy required to remove an electron from the HOMO, and the reduction potential corresponds to the energy needed to add an electron to the LUMO.

Step-by-Step Methodology:

- Preparation of the Electrolyte Solution: A solution is prepared containing the **o-terphenyl** sample (typically ~1 mM), a supporting electrolyte (e.g., 0.1 M tetrabutylammonium

hexafluorophosphate, TBAPF₆) to ensure conductivity, and a high-purity, degassed solvent (e.g., dichloromethane or acetonitrile).

- Three-Electrode Setup: The experiment is conducted in an electrochemical cell with a three-electrode configuration:
 - Working Electrode: An inert material where the reaction occurs (e.g., glassy carbon or platinum).
 - Reference Electrode: Provides a stable potential for reference (e.g., Ag/AgCl or a saturated calomel electrode).
 - Counter Electrode: Completes the electrical circuit (e.g., a platinum wire).
- Internal Standard Addition: A known internal standard, typically ferrocene (Fc/Fc⁺), is added to the solution. The well-defined redox potential of ferrocene serves as a self-validating reference point, allowing for accurate calibration of the measured potentials against a vacuum level, which is crucial for comparing results across different experiments and labs.
- Potential Sweep: The potential of the working electrode is swept linearly with time, first in the positive (oxidative) direction and then in the negative (reductive) direction, while the resulting current is measured.
- Data Analysis: The resulting plot of current vs. potential (a voltammogram) shows peaks corresponding to the oxidation and reduction events. The onset potentials of these peaks (E_{ox} and E_{red}) are used to calculate the HOMO and LUMO energies using established empirical equations, often referenced against the ferrocene standard.

Computational Chemistry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the electronic structure of molecules. [1] By solving approximations of the Schrödinger equation, DFT calculations can provide optimized molecular geometries, vibrational frequencies, and, crucially, the energies and shapes of the HOMO and LUMO. [3] These theoretical predictions are invaluable for interpreting experimental results and for designing new molecules with tailored electronic properties.

Applications and Significance

The specific electronic profile of **o-terphenyl** makes it a valuable material in several scientific and technological domains.

- **Organic Electronics:** While not always the primary active material, **o-terphenyl** and its derivatives are used as host materials in OLEDs or as building blocks for more complex charge-transporting molecules. [12][13] Its wide bandgap makes it suitable for hosting phosphorescent emitters in blue OLEDs.
- **Scintillators:** Like its isomers, **o-terphenyl** can be used in organic scintillators, which emit light upon interaction with ionizing radiation. [12]* **Model Glass Former:** **O-terphenyl** is a canonical "model glass former." [4] Its propensity to form a stable glass upon cooling without crystallizing makes it an ideal system for fundamental studies of the glass transition, a topic of immense importance in materials science and condensed matter physics. Its electronic properties are probed in these studies to understand molecular dynamics in the supercooled liquid and glassy states. [4]

Summary of Key Electronic Properties

Property	Typical Value / Description	Significance & Causality
Molecular Formula	$C_{18}H_{14}$	Basic chemical identity. [14]
Molecular Weight	230.30 g/mol	Fundamental physical property. [1]
Conformation	Non-planar, C_2 symmetry	Steric hindrance twists phenyl rings, reducing π -conjugation and widening the HOMO-LUMO gap. [3]
Ionization Potential	~7.99 eV	Energy to remove an electron from HOMO; relates to hole injection efficiency. [1] [15]
HOMO-LUMO Gap	Wide (UV region)	Governs optical absorption/emission and chemical stability. A wider gap results from reduced conjugation.
Charge Transport	Hopping mechanism	Charge carriers move between localized molecular sites, characteristic of disordered organic solids. [7]

Conclusion

O-terphenyl is a molecule whose significance extends far beyond its simple aromatic structure. Its twisted conformation dictates a unique electronic landscape characterized by a wide HOMO-LUMO gap and localized electronic states. Understanding these properties is not only crucial for its application in niche areas of organic electronics and as a scintillator but also provides fundamental insights into charge transport in disordered organic systems and the physics of glass formation. The synergy between advanced experimental techniques like cyclic voltammetry and powerful computational methods continues to deepen our knowledge of **o-terphenyl**, paving the way for the rational design of next-generation organic materials.

References

- ChemRxiv. (n.d.). Photophysical properties of functionalized terphenyls and implications to photoredox catalysis.
- CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - **o-Terphenyl**.
- Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). **O-Terphenyl**, DYNOMA®.
- Sigma-Aldrich. (n.d.). **o-Terphenyl** 99%.
- Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Charge carrier mobility in organic molecular materials probed by electromagnetic waves.
- ResearchGate. (n.d.). Single-molecule characterizations of terphenyl derivatives with OEG and....
- ResearchGate. (n.d.). Synthesis of terphenyl derivative 21.
- PubChem. (n.d.). **O-Terphenyl**.
- PMC. (n.d.). Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes.
- Journal of Molecular Structure. (2022). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core.
- Wikipedia. (n.d.). Terphenyl.
- The Journal of Chemical Physics. (1978). Temperature dependence of carrier generation, and transport in para-terphenyl above and below the 180 °K phase transition.
- ResearchGate. (n.d.). Single-molecule characterization of charge transport in terphenyl....
- ResearchGate. (n.d.). Molecular vibrations and lattice dynamics of **ortho**-**terphenyl**.
- ResearchGate. (n.d.). HOMO and LUMO diagrams of p-terphenyl, 1 a, 1 c, 1 e, 2 c', 2 e', 3',
- Journal of Materials and Environmental Science. (n.d.). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications.
- ResearchGate. (n.d.). Theoretical study of optical and electronic properties of p-terphenyls containing cyano substituents as promising light-emitting materials.
- MDPI. (2021). Charge Carriers Density, Temperature, and Electric Field Dependence of the Charge Carrier Mobility in Disordered Organic Semiconductors in Low Density Region.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of N-Phenyl-[1,1':4',1"-terphenyl]-4-amine in OLED Technology.
- PMC. (n.d.). Is Ortho-Terphenyl a Rigid Glass Former?.
- National Institute of Standards and Technology. (n.d.). **o-Terphenyl**.
- Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.
- Wikipedia. (n.d.). HOMO and LUMO.
- Passer Journal. (2021). Theoretical Investigation of Tetrathiafulvalene (TTF) as a Donor in Organic Solar Cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terphenyl - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Is Ortho-Terphenyl a Rigid Glass Former? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Charge carrier mobility in organic molecular materials probed by electromagnetic waves - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. ac1.hhu.de [ac1.hhu.de]
- 12. O-Terphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话：0518-83866808—
江苏中能化学科技股份有限公司 [dynovacn.com]
- 13. nbanno.com [nbanno.com]
- 14. o-Terphenyl [webbook.nist.gov]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Terphenyl [cdc.gov]
- To cite this document: BenchChem. [Introduction: Beyond a Simple Aromatic Hydrocarbon]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166444#electronic-properties-of-o-terphenyl\]](https://www.benchchem.com/product/b166444#electronic-properties-of-o-terphenyl)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com